molecular formula C11H14Br2 B1499837 2-Bromo-1-(bromomethyl)-4-tert-butylbenzene CAS No. 246139-76-4

2-Bromo-1-(bromomethyl)-4-tert-butylbenzene

Cat. No. B1499837
M. Wt: 306.04 g/mol
InChI Key: QENZHAWZLQTEIL-UHFFFAOYSA-N
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Description

“2-Bromo-1-(bromomethyl)-4-tert-butylbenzene” is a complex organic compound that contains bromine and tert-butyl groups attached to a benzene ring . The presence of these functional groups can significantly influence the compound’s reactivity and properties.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by a benzene ring substituted with bromine and tert-butyl groups. The exact structure would depend on the positions of these substituents on the benzene ring .


Chemical Reactions Analysis

As a brominated organic compound, “2-Bromo-1-(bromomethyl)-4-tert-butylbenzene” would be expected to undergo various substitution and elimination reactions . The bromine atoms make it a good candidate for nucleophilic substitution reactions, while the presence of β-hydrogens could allow for elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Brominated compounds tend to have higher densities and boiling points compared to their non-halogenated counterparts .

Scientific Research Applications

Lithium-Bromine Exchange Reactions

  • In organic chemistry, 2-Bromo-1-(bromomethyl)-4-tert-butylbenzene plays a role in lithium-bromine exchange reactions. Studies have shown that the outcome of these reactions can significantly vary with changes in solvent composition. This compound has been used to explore the effects of different solvents on the efficiency and selectivity of lithium-bromine exchange reactions (Bailey, Luderer, & Jordan, 2006).

Preparation of Derivatives

  • This compound is used as a precursor for the preparation of various chemical derivatives. For example, it has been utilized in the synthesis of 1,3-Di-tert-butylbenzene and its derivatives, illustrating its versatility in organic synthesis (Komen & Bickelhaupt, 1996).

Catalytic Applications in Fragrance Synthesis

  • In the field of catalysis, this compound has been involved in the arylation of β-methallyl alcohol. This process is catalyzed by Pd(OAc)2 in combination with P(t-Bu)3 and is applicable to the synthesis of valuable floral fragrances (Scrivanti, Bertoldini, Beghetto, & Matteoli, 2008).

Synthesis of Boronic Acids

  • 2-Bromo-1-(bromomethyl)-4-tert-butylbenzene is also utilized in the synthesis of boronic acids, such as 4-Tert-butylphenylboronic acid, which have wide applications in organic synthesis and medicinal chemistry (He Quan-guo, 2007).

Development of Pincer Complexes

  • In inorganic chemistry, it serves as a starting material for the development of pincer complexes. These complexes, in turn, have shown catalytic activity in reactions like the Mizoroki-Heck reaction (Yamamoto et al., 2008).

Safety And Hazards

Like many brominated organic compounds, “2-Bromo-1-(bromomethyl)-4-tert-butylbenzene” should be handled with care. It’s likely to be harmful if inhaled, swallowed, or comes into contact with skin .

Future Directions

The future directions for research on this compound would depend on its potential applications. It could be of interest in the development of new synthetic methods or as a building block for more complex molecules .

properties

IUPAC Name

2-bromo-1-(bromomethyl)-4-tert-butylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Br2/c1-11(2,3)9-5-4-8(7-12)10(13)6-9/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QENZHAWZLQTEIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60669995
Record name 2-Bromo-1-(bromomethyl)-4-tert-butylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60669995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(bromomethyl)-4-tert-butylbenzene

CAS RN

246139-76-4
Record name 2-Bromo-1-(bromomethyl)-4-tert-butylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60669995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 227 g (1.00 mol) of 2-bromo-4-tert-butyl-1-methylbenzene, 160 g (1.00 mol) of bromine and 1.4 liter of CCl4 1.0 g of benzoyl peroxide was added. This mixture was refluxed until evolution of hydrogen bomide was stopped, and red color of bromine disappeared. The resulting mixture was evaporated using rotary evaporated. Fractional rectification of the residue gave 273 g (89%) of the title product, b.p. 138° C.-141° C./4 mm Hg. Anal. calc. for C11H14Br2: C, 43.17; H, 4.61. Found: C, 43.30; H, 6.72. 1H NMR (CDCl3): δ 7.56 (d, J=1.8 Hz, 3-H), 7.37 (d, J=8.1 Hz, 1H, 5-H), 7.30 (dd, J=8.1 Hz, J=1.8 Hz, 1H, 6-H), 4.59 (s, 2H, CH2Br), 1.29 (s, 9H, tBu). 13C{1H} NMR (CDCl3): δ 153.9, 133.9, 130.9, 130.4, 125.1, 124.4, 34.7, 33.4, 31.06.
Quantity
227 g
Type
reactant
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160 g
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reactant
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0 (± 1) mol
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reactant
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Name
Quantity
1.4 L
Type
catalyst
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
Reaction Step Three
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AK Greene - 2012 - core.ac.uk
The implementation of polycyclic aromatic hydrocarbons as organic electronic materials has garnered much interest in the recent years. 1 Bowl-shaped polycyclic aromatic …
Number of citations: 2 core.ac.uk
VM Tsefrikas - 2007 - search.proquest.com
Geodesic polyarenes represent a growing class of compounds whose potentially revolutionary electronic properties can be attributed to their unique molecular structure. This …
Number of citations: 0 search.proquest.com

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